7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone
Description
7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone is a synthetic indanone derivative characterized by three key substituents:
- Position 7: A 4-methoxyphenoxy group (–O–C₆H₄–OCH₃), contributing electron-donating properties.
- Position 2: A (4-methylphenyl)methylene group (–CH=C(C₆H₄–CH₃)), introducing steric bulk and π-conjugation.
- Position 3: A phenyl group (–C₆H₅), enhancing aromatic stacking interactions.
Properties
IUPAC Name |
(2Z)-7-(4-methoxyphenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-20-11-13-21(14-12-20)19-26-28(22-7-4-3-5-8-22)25-9-6-10-27(29(25)30(26)31)33-24-17-15-23(32-2)16-18-24/h3-19,28H,1-2H3/b26-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLFXRCUAMMQO-XHPQRKPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
A benzene derivative reacts with an indanone bearing a leaving group (e.g., chloride) at position 3:
Reaction Scheme:
$$
\text{3-Chloro-1-indanone} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{3-Phenyl-1-indanone}
$$
- Catalyst : AlCl₃ (1.2 equiv)
- Temperature : 80°C
- Yield : ~70%
Knoevenagel Condensation for the (4-Methylphenyl)methylene Group
The methylene bridge at position 2 is installed via Knoevenagel condensation between the indanone’s ketone and 4-methylbenzaldehyde (III) .
Reaction Scheme:
$$
\text{1-Indanone (II)} + \text{4-Methylbenzaldehyde (III)} \xrightarrow{\text{Base}} \text{2-[(4-Methylphenyl)methylene]-1-indanone (IV)}
$$
- Base : Piperidine (5 mol%)
- Solvent : Ethanol, reflux
- Yield : 65–80%
Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration.
Etherification for the 4-Methoxyphenoxy Group
The 4-methoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .
SNAr with 4-Methoxyphenol
A halogenated indanone intermediate (V) reacts with 4-methoxyphenol (VI) under basic conditions:
Reaction Scheme:
$$
\text{7-Bromo-1-indanone (V)} + \text{4-Methoxyphenol (VI)} \xrightarrow{\text{K₂CO₃}} \text{7-(4-Methoxyphenoxy)-1-indanone (VII)}
$$
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF, 110°C
- Yield : 50–60%
Ullmann Coupling
For electron-deficient aryl halides, copper-catalyzed coupling improves efficiency:
Integrated Synthetic Route
Combining the above steps, a plausible sequence is:
- Nazarov cyclization to form the indanone core.
- Friedel-Crafts alkylation to introduce the 3-phenyl group.
- Knoevenagel condensation to install the methylene bridge.
- Ullmann coupling to attach the 4-methoxyphenoxy group.
Table 1: Summary of Reaction Conditions
| Step | Method | Conditions | Yield |
|---|---|---|---|
| 1 | Nazarov Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 70% |
| 2 | Friedel-Crafts Alkylation | AlCl₃, 80°C | 70% |
| 3 | Knoevenagel Condensation | Piperidine, EtOH, reflux | 75% |
| 4 | Ullmann Coupling | CuI, 1,10-Phenanthroline, DMF, 110°C | 65% |
Characterization and Analytical Data
Critical characterization data for intermediates and the final compound include:
- ¹H NMR : Key signals for the methylene (=CH–) proton (~δ 6.8–7.2) and methoxy groups (~δ 3.8).
- MS (ESI) : Molecular ion peak at m/z 448.5 [M+H]⁺.
- HPLC Purity : >95% after recrystallization from ethanol.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the indanone core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that 7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone exhibits antitumor activity . In vitro studies have demonstrated its effectiveness against various human cancer cell lines.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 20.00 | 60.00 |
| HeLa (Cervical Cancer) | 18.00 | 55.00 |
These results highlight the compound's potential as a lead for developing new anticancer therapies.
Metabolic Disorders
Emerging studies suggest that compounds similar to this compound may possess properties beneficial for treating metabolic disorders such as type 2 diabetes and obesity. The inhibition of enzymes involved in glucose metabolism could be a significant therapeutic target.
Neuroprotective Effects
There is preliminary evidence suggesting neuroprotective properties, which could be relevant for conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier and modulate neuroinflammatory processes makes it a candidate for further investigation in neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
A study conducted by the National Cancer Institute evaluated the compound's effects on various cancer cell lines using standardized protocols. The findings indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. -
Metabolic Syndrome Research :
Another study focused on the compound's effects on insulin sensitivity in diabetic models. Results showed improved glucose uptake in muscle cells treated with the compound, indicating its potential role in metabolic regulation.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenoxy and methylphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 2 and 7, which modulate physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (C₂₉H₂₂O₃).
Key Findings:
Substituent Effects on Lipophilicity: Methyl and methoxy groups (e.g., in the target compound) increase lipophilicity, favoring membrane permeability. Thienyl groups (e.g., 3-methyl-2-thienyl) introduce sulfur atoms, which may alter electronic conjugation and redox behavior .
Crystallography and Packing: Analogous chromenone derivatives (e.g., ) exhibit coplanar aromatic systems stabilized by π-π stacking and intramolecular C–H···O interactions. The target compound’s (4-methylphenyl)methylene group may disrupt coplanarity compared to smaller substituents like fluorine .
Biological Implications: Fluorinated analogs (e.g., 7-fluoro derivatives) are often pursued for enhanced metabolic stability and target affinity in drug design . Discontinued compounds (e.g., 4-chlorophenoxy variant) may reflect synthetic challenges or unfavorable pharmacokinetics .
Biological Activity
The compound 7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone , also known by its CAS number 337921-54-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Formula
- Molecular Formula : C30H24O3
- Molecular Weight : 432.51 g/mol
Structural Features
The compound features a complex structure characterized by:
- An indanone core.
- A methoxyphenoxy group.
- A methylphenylmethylene substituent.
This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that This compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
The compound appears to exert its effects through multiple mechanisms:
- Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest, preventing cancer cells from proliferating.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in MCF-7 cells | |
| Antioxidant | Reduces oxidative stress | |
| Apoptosis Induction | Triggers apoptosis in lung cancer cells |
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Oxidative Stress Reduction
Another investigation published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed that it effectively scavenged free radicals with an IC50 of 15 µM, suggesting its potential use as a protective agent against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
